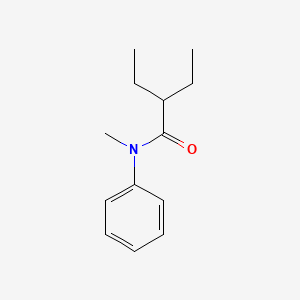
3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, also known as NSC-721648, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the quinazolinone family and has been found to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, studies have suggested that it acts by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that 3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of tumor cells, and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, its solubility in aqueous solutions is limited, which can make it difficult to work with in certain experiments.
Orientations Futures
Further research is needed to fully understand the mechanism of action of 3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and its potential therapeutic applications. Future studies could investigate its use in combination with other compounds to enhance its effectiveness, as well as its potential use in other neurological disorders such as Parkinson's disease. Additionally, more research is needed to optimize its synthesis and improve its solubility in aqueous solutions.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. One of the most commonly used methods involves the reaction of 2-aminobenzamide with benzyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then further treated with methoxyacetic acid and acetic anhydride to yield the final product.
Applications De Recherche Scientifique
Studies have shown that 3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone exhibits a range of biological activities that make it a promising candidate for therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been shown to have neuroprotective effects and potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
3-benzyl-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-14-8-12-13(9-15(14)22-2)18-17(23)19(16(12)20)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKUVHAJBMVENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767005.png)


![2-chlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5767014.png)

![3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)

![N'-[(3,5-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5767051.png)
![N-[3,5-bis(trifluoromethyl)phenyl]propanamide](/img/structure/B5767055.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5767061.png)

![N-(2-methoxyphenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5767081.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5767105.png)